molecular formula C17H18N2O4 B8631292 4-(2-(1,1-Dimethylethoxycarbonylamino)pyrid-4-yl) benzoic acid

4-(2-(1,1-Dimethylethoxycarbonylamino)pyrid-4-yl) benzoic acid

Cat. No. B8631292
M. Wt: 314.34 g/mol
InChI Key: AKJRAPRAIXDSKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-(1,1-Dimethylethoxycarbonylamino)pyrid-4-yl) benzoic acid is a useful research compound. Its molecular formula is C17H18N2O4 and its molecular weight is 314.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-(1,1-Dimethylethoxycarbonylamino)pyrid-4-yl) benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-(1,1-Dimethylethoxycarbonylamino)pyrid-4-yl) benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C17H18N2O4

Molecular Weight

314.34 g/mol

IUPAC Name

4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]benzoic acid

InChI

InChI=1S/C17H18N2O4/c1-17(2,3)23-16(22)19-14-10-13(8-9-18-14)11-4-6-12(7-5-11)15(20)21/h4-10H,1-3H3,(H,20,21)(H,18,19,22)

InChI Key

AKJRAPRAIXDSKF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=CC(=C1)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

17-4 (1.0 g, 3.4 mmol) is slurried in CH3CN (40 mL). 10% KHSO4 (1.3 mL) and 30% H2O2 (0.957 mL) are added and the solution is cooled in an ice bath. NaClO2 (8.5 mmol, 770 mg) is added dropwise in 50 mL water over 20 min. The reaction is stirred for 16 hrs. The reaction mixture is diluted w/EtOAc and washed with saturated NaHCO3 (2×). The aqueous layers are combined, acidifed with 10% KHSO4, and extracted w/CH2Cl2 (2×) and EtOAc (2×) to give 17-5 as a yellow solid. 1H NMR (400 MHz, DMSO-d6) δ 12.6-12.8 (bs, 1H), 9.9 (s, 1H), 8.3 (d, 1H), 8.0-8.1 (m, 3H), 7.9 (d, 2H), 7.3 (d, 1H), 1.5 (s, 9H). ##STR88## Ethyl 2-(4-(4-(2-(1,1-Dimethylethoxycarbonylamino)pyrid-4-yl)carbonylamino)phenoxy)acetate (17-6)
Name
17-4
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.957 mL
Type
reactant
Reaction Step Two
Quantity
770 mg
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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